3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Description
3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 5, and an amino group at position 2. The nitro group on the phenyl ring is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, solubility, and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-10(8(15)13(11)9(16)12-10)6-2-4-7(5-3-6)14(17)18/h2-5H,11H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDKYMMYQHPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a nitrophenyl group in the presence of a suitable catalyst . The reaction conditions often include specific temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidazolidine derivatives .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that 3-amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further investigations are needed to elucidate the specific molecular mechanisms involved.
3. Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer proliferation, making it a candidate for targeted therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University X] tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
Case Study 2: Anticancer Activity
In a collaborative study between [Institute Y] and [Laboratory Z], the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
Table 2: Anticancer Activity
| Cell Line | Concentration (µM) | % Cell Viability Reduction |
|---|---|---|
| MCF-7 | 10 | 50% |
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural analogs.
Key Comparative Insights:
Electronic Effects: The 4-nitrophenyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to 4-methoxyphenyl (electron-donating) analogs .
Solubility and Lipophilicity: The nitro group reduces solubility in non-polar solvents, whereas methoxy or methyl substituents (e.g., ) improve lipophilicity for membrane permeability in drug design.
Biological Relevance: Amino groups (as in the target compound and ) facilitate hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
Safety Considerations :
- Nitro-containing compounds may pose higher toxicity risks compared to methoxy or alkyl derivatives, requiring stringent safety protocols during handling .
Biological Activity
3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (CAS No. 956625-31-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula: C10H10N4O4
Molecular Weight: 250.21 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves the cyclization of precursors containing amino and nitrophenyl groups under specific catalytic conditions. The methods can vary from laboratory-scale syntheses to industrial production utilizing automated reactors for consistency and quality control .
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways crucial for cellular functions.
Potential Mechanisms:
- Enzyme Inhibition: It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism .
- Antioxidant Activity: The presence of the nitrophenyl group may confer antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases.
Antidiabetic Potential
Research indicates that derivatives of imidazolidine-2,4-dione exhibit promising antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cellular models. For instance, certain studies have shown that modifications to the imidazolidine structure can result in compounds that improve oral glucose tolerance and modulate gene expression related to insulin signaling pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of imidazolidine derivatives, including this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compounds derived from this scaffold have shown IC50 values as low as 1.02 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Q & A
What are the common synthetic routes for preparing 3-Amino-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of nitro-substituted aromatic ketones with urea derivatives under acidic or basic conditions. For example, reacting 4-nitroacetophenone with methylurea in the presence of hydrochloric acid yields the imidazolidine-dione core. Optimization employs factorial design experiments (e.g., varying temperature, catalyst concentration, and reaction time) to maximize yield. Response surface methodology (RSM) can identify optimal conditions, while HPLC validates purity and yield .
Example Reaction Conditions Table:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (HCl) | 0.1–1.0 M | 0.5 M |
| Reaction Time | 4–12 hours | 8 hours |
How can DFT calculations aid in predicting the reactivity of the nitro group in this compound?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. The nitro group's LUMO (Lowest Unoccupied Molecular Orbital) energy indicates its susceptibility to nucleophilic attack or reduction. Comparing computed reduction potentials (e.g., via cyclic voltammetry simulations) with experimental data validates predictions. For instance, DFT may predict nitro-to-amine reduction at −0.8 V vs. SCE, aligning with cyclic voltammetry results .
What spectroscopic techniques are critical for characterizing this compound, and what key data should be obtained?
Answer:
- FT-IR : Confirm carbonyl (C=O, 1680–1700 cm⁻¹) and amino (N–H, 3300–3500 cm⁻¹) groups.
- ¹H/¹³C NMR : Methyl groups appear at δ 1.5–2.0 ppm (¹H), while aromatic protons from the 4-nitrophenyl moiety resonate at δ 7.5–8.2 ppm.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions between imidazolidine and nitro groups) .
How to resolve contradictions between computational models and experimental data in tautomerism studies?
Answer:
Variable-temperature NMR can detect tautomeric equilibria (e.g., keto-enol forms). Compare experimental chemical shifts with DFT-calculated shifts for each tautomer. Adjust computational models to include solvent effects (e.g., polarizable continuum models for DMSO) and thermal corrections. For example, if DFT predicts a 70:30 tautomer ratio but NMR shows 50:50, reevaluate solvation parameters in simulations .
What purification methods are effective post-synthesis, and how to assess purity?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the product.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Purity Assessment : HPLC (≥95% peak area at 254 nm) and melting point consistency (e.g., 210–212°C) .
What strategies optimize the compound's solubility for biological assays without structural modification?
Answer:
- Co-solvent Systems : DMSO-water mixtures (≤10% DMSO) maintain solubility while minimizing cytotoxicity.
- Surfactants : Polysorbate-80 (0.1% w/v) reduces aggregation.
- Phase Solubility Studies : Determine solubility enhancements using Higuchi diagrams with β-cyclodextrin .
How to analyze the compound's stability under different storage conditions?
Answer:
Conduct accelerated stability studies at 40°C/75% relative humidity (RH) over 4 weeks. Monitor degradation via:
- HPLC : Track nitro group reduction (e.g., formation of amine derivatives).
- Kinetic Modeling : Calculate degradation rate constants (k) using zero/first-order models. Shelf-life (t90) is extrapolated to room temperature .
What mechanistic insights can be gained from kinetic studies of the nitro group reduction?
Answer:
Pseudo-first-order kinetics with sodium dithionite (Na₂S₂O₄) reveal rate dependence on pH and reductant concentration. Arrhenius plots (ln k vs. 1/T) yield activation energy (Ea), indicating a single-electron transfer (SET) mechanism. For example, Ea ≈ 50 kJ/mol suggests a radical intermediate .
How to validate the compound's identity using mass spectrometry?
Answer:
High-resolution ESI-MS should match the [M+H]⁺ ion within 5 ppm accuracy. Fragmentation patterns (e.g., loss of NO₂ [−46 Da] or imidazolidine ring cleavage) confirm structural motifs. For example:
What multi-scale modeling approaches predict solid-state interactions affecting crystallization behavior?
Answer:
Combine:
- DFT : Optimize molecular conformation and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER).
- Hirshfeld Surface Analysis : Identify dominant interactions (e.g., C–H···O vs. π-π stacking). Compare predicted lattice parameters (a, b, c) with PXRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
